molecular formula C9H6N2OS2 B13929889 4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo-

4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo-

Cat. No.: B13929889
M. Wt: 222.3 g/mol
InChI Key: QUNOTGGCROUUQP-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a thiazolidinone ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- typically involves the condensation of thiosemicarbazide with aldehydes or ketones, followed by cyclization. One common method involves the reaction of thiosemicarbazide with 2-pyridinecarboxaldehyde under acidic conditions to form the desired thiazolidinone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The pyridinylmethylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Thiazolidinone, 5-(2-pyridinylmethylene)-2-thioxo- is unique due to its specific combination of the thiazolidinone ring with the pyridinylmethylene and thioxo groups

Properties

IUPAC Name

5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTGGCROUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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